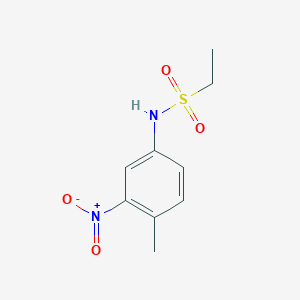![molecular formula C20H23N3O3 B5880225 N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
科学的研究の応用
BDMC has shown promising results in various scientific research applications. One of the most significant applications of BDMC is its anticancer activity. Studies have shown that BDMC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BDMC induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, BDMC has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
作用機序
The mechanism of action of BDMC involves its interaction with various cellular targets, including proteins and enzymes. BDMC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. BDMC also inhibits the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, BDMC exhibits antioxidant and anti-inflammatory properties. BDMC has been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, BDMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.
実験室実験の利点と制限
One of the main advantages of using BDMC in lab experiments is its potent anticancer activity. BDMC exhibits cytotoxicity against various cancer cell lines, making it a valuable tool for studying cancer biology and developing new anticancer therapies. Additionally, BDMC has been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BDMC in lab experiments is its poor solubility in aqueous solutions. This can make it challenging to administer BDMC to cells in culture or in animal models.
将来の方向性
There are several future directions for research on BDMC. One potential direction is to investigate its activity against other types of cancer cells, such as pancreatic and ovarian cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of BDMC and its interaction with cellular targets. Another potential direction is to develop new formulations of BDMC that improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, research is needed to investigate the potential use of BDMC in combination with other anticancer therapies, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy.
合成法
The synthesis of BDMC involves the condensation reaction between 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and 4-(diethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure BDMC.
特性
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-23(4-2)16-11-9-15(10-12-16)13-21-22-20(24)19-14-25-17-7-5-6-8-18(17)26-19/h5-13,19H,3-4,14H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJXFBYCIVYIX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
